1,3,4-Oxadiazole-3(2H)-carboxylicacid,2-imino-,methylester(9CI)
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Overview
Description
Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate is an organic compound belonging to the oxadiazole family. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms. These compounds are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-imino-1,3,4-oxadiazole-3-carboxylate typically involves the reaction of acylhydrazides with isothiocyanates. This reaction is facilitated by the presence of 4-dimethylaminopyridine (DMAP) and molecular oxygen, leading to the formation of 2-imino-1,3,4-oxadiazolines . The reaction conditions include:
Temperature: 70°C
Time: 15 hours
Catalyst: DMAP
Oxidant: Molecular oxygen
Industrial Production Methods
Industrial production methods for oxadiazole derivatives often involve scalable and efficient synthetic routes. One such method includes the use of ultrasound-assisted synthesis, which enhances the reaction rate and yield . This method is particularly useful for producing large quantities of oxadiazole derivatives for pharmaceutical and agricultural applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace the existing groups on the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Molecular oxygen, iodine, and other oxidants.
Reducing Agents: Hydrogen gas, metal hydrides.
Catalysts: DMAP, palladium, copper.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.
Mechanism of Action
The mechanism of action of methyl 2-imino-1,3,4-oxadiazole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, it can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exhibiting anticancer properties . Additionally, it can interact with nucleic acids and proteins, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with similar chemical properties but different biological activities.
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and applications in explosives.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, exhibiting different chemical reactivity and biological activities.
Uniqueness
Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the imino group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
111155-00-1 |
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Molecular Formula |
C4H5N3O3 |
Molecular Weight |
143.1 g/mol |
IUPAC Name |
methyl 2-imino-1,3,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C4H5N3O3/c1-9-4(8)7-3(5)10-2-6-7/h2,5H,1H3 |
InChI Key |
QPSSLISUYXKJCJ-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C(=N)OC=N1 |
Canonical SMILES |
COC(=O)N1C(=N)OC=N1 |
Synonyms |
1,3,4-Oxadiazole-3(2H)-carboxylicacid,2-imino-,methylester(9CI) |
Origin of Product |
United States |
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